Methyl 2-acetamido-3-(2-fluorophenyl)propanoate

Catalog No.
S1524902
CAS No.
151073-66-4
M.F
C12H14FNO3
M. Wt
239.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate

CAS Number

151073-66-4

Product Name

Methyl 2-acetamido-3-(2-fluorophenyl)propanoate

IUPAC Name

methyl 2-acetamido-3-(2-fluorophenyl)propanoate

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

InChI

InChI=1S/C12H14FNO3/c1-8(15)14-11(12(16)17-2)7-9-5-3-4-6-10(9)13/h3-6,11H,7H2,1-2H3,(H,14,15)

InChI Key

KWVOFUZCFMSWGF-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1F)C(=O)OC

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1F)C(=O)OC
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate, commonly known as MAFP, is a chemical compound that has gained a lot of attention in scientific research lately. This paper aims to provide a comprehensive overview of this compound, focusing on its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
MAFP is a chemical compound that belongs to the class of carbonyl compounds, specifically esters. It has the molecular formula C13H14FNO3 and a molecular weight of 251.25 g/mol. MAFP contains a phenyl ring and an amide group, which makes it an interesting compound for scientific research.
MAFP is a white powder that is soluble in most organic solvents, including ethanol, chloroform, and ether. It has a melting point of 78-80°C and a boiling point of 413.7°C. MAFP has a moderate aqueous solubility, with a solubility product of 4.1x10−7 M at pH 7.4 and 25°C.
MAFP can be synthesized through a three-step process. The first step is the protection of the carboxylic acid group of 3-(2-fluorophenyl)propanoic acid with dimethyl sulfate to form methyl 3-(2-fluorophenyl)-2-methylpropanoate. The second step is the reaction of methyl 3-(2-fluorophenyl)-2-methylpropanoate with phthalimide in the presence of sodium hydride to form the corresponding phthalimide ester. The third step is the deprotection of the phthalimide ester with hydrazine hydrate to form MAFP.
The chemical structure of MAFP can be characterized through various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
NMR spectroscopy is one of the most common analytical methods used to determine the chemical structure of MAFP. Proton NMR and carbon NMR can be used to identify and quantify the different carbon and proton groups in the molecule. IR spectroscopy is another common analytical method that can be used to identify the functional groups present in MAFP. MS can be used to determine the molecular weight of the compound and to identify the different fragments present in the molecule.
MAFP has been shown to have various biological properties, including anti-inflammatory, analgesic, and anticancer activities. MAFP has been shown to inhibit the activity of the enzyme cytosolic phospholipase A2 (cPLA2), which plays a key role in the production of inflammatory mediators such as prostaglandins and leukotrienes. MAFP has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
MAFP has been shown to have low toxicity in scientific experiments. In animal studies, MAFP has been well-tolerated at doses up to 100 mg/kg body weight. However, long-term toxicity studies are needed to fully evaluate the safety of MAFP in humans.
MAFP has various applications in scientific experiments, including the study of inflammatory and pain pathways. MAFP can be used to study the role of cPLA2 in the production of inflammatory mediators and to develop new anti-inflammatory drugs. MAFP can also be used to study the role of cPLA2 in pain pathways and to develop new analgesic drugs.
The current state of research on MAFP is focused on its anti-inflammatory and anticancer activities. Recent studies have shown that MAFP has the potential to be developed into a new class of anti-inflammatory and analgesic drugs. The anticancer activity of MAFP is also being actively studied, with promising results in various cancer cell lines.
MAFP has the potential to have implications in various fields of research and industry, including pharmaceuticals, biotechnology, and healthcare. MAFP can be developed into new anti-inflammatory and analgesic drugs that can be used to treat various inflammatory and pain disorders. MAFP can also be developed into new anticancer drugs that can be used to treat various cancer types.
One of the main limitations of MAFP is its low aqueous solubility, which limits its use in certain applications. Future research can focus on developing new formulations to increase the aqueous solubility of MAFP. Future research can also focus on developing new analogs of MAFP with improved pharmacological properties, such as increased potency and selectivity.
- Developing new formulations to increase the aqueous solubility of MAFP
- Developing new analogs of MAFP with improved pharmacological properties, such as increased potency and selectivity
- Investigating the mechanism of action of MAFP in anticancer activity
- Studying the metabolism and pharmacokinetics of MAFP in humans
- Developing new applications of MAFP in other fields, such as agriculture and environmental science.

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Dates

Modify: 2023-08-15

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